Cpthd-Tc - 146253-86-3

Cpthd-Tc

Catalog Number: EVT-1464765
CAS Number: 146253-86-3
Molecular Formula: C25H29ClN2O8S
Molecular Weight: 553.023
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cpthd-Tc, a compound of interest in various scientific fields, is recognized for its unique properties and potential applications. This article provides a comprehensive analysis of Cpthd-Tc, covering its classification, synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and scientific applications.

Source

Cpthd-Tc is primarily derived from synthetic processes involving various precursor compounds. The exact origins and sources of Cpthd-Tc can vary based on the specific synthetic route employed. Research indicates that it may be synthesized through methods that involve complex organic chemistry techniques.

Classification

Cpthd-Tc is classified as an organic compound. Its classification can be further refined based on its functional groups and chemical behavior. Understanding its classification helps in predicting its reactivity and interactions with other substances.

Synthesis Analysis

Methods

The synthesis of Cpthd-Tc typically involves multiple steps, including the reaction of specific precursors under controlled conditions. Common methods include:

  • Condensation Reactions: These reactions often form the backbone of the compound by linking smaller molecules.
  • Functional Group Modifications: Altering existing functional groups can enhance the properties of Cpthd-Tc.

Technical Details

Synthesis often requires precise temperature control, pH adjustments, and the use of catalysts to facilitate reactions. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of Cpthd-Tc can be described using its chemical formula and structural diagrams. It typically features a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms, depending on its specific formulation.

Data

  • Molecular Weight: The molecular weight of Cpthd-Tc is an essential parameter that influences its behavior in various applications.
  • Structural Formula: A detailed structural formula can provide insights into the spatial arrangement of atoms within the molecule.
Chemical Reactions Analysis

Reactions

Cpthd-Tc participates in various chemical reactions that are critical for its functionality. Key reactions include:

  • Nucleophilic Substitution: This reaction type is common in organic synthesis and can modify the compound's properties.
  • Redox Reactions: These reactions involve electron transfer processes that can alter the oxidation state of the compound.

Technical Details

Understanding the kinetics and mechanisms of these reactions is crucial for optimizing conditions to achieve desired outcomes in synthetic processes or applications.

Mechanism of Action

Process

The mechanism of action for Cpthd-Tc involves its interaction with biological systems or chemical environments. This may include:

  • Binding Affinity: The ability of Cpthd-Tc to bind to specific targets can influence its effectiveness in applications such as drug development.
  • Metabolic Pathways: Understanding how Cpthd-Tc is metabolized within biological systems can provide insights into its therapeutic potential.

Data

Quantitative data from studies examining binding affinities and metabolic rates are essential for evaluating the compound's efficacy.

Physical and Chemical Properties Analysis

Physical Properties

Cpthd-Tc exhibits several notable physical properties:

  • Melting Point: The melting point provides information about thermal stability.
  • Solubility: Solubility in various solvents indicates potential applications in different environments.

Chemical Properties

Chemical properties include reactivity with acids, bases, and other reagents. Understanding these properties helps predict behavior under various conditions.

Relevant data from experimental analyses should be referenced to substantiate claims regarding these properties.

Applications

Cpthd-Tc has several scientific uses across different fields:

  • Pharmaceuticals: Its unique chemical properties make it a candidate for drug development.
  • Material Science: Applications in creating novel materials with specific characteristics.
  • Biochemistry: Potential use in biochemical assays or as a reagent in research settings.
Introduction to TCPC in Congenital Heart Malformations

Historical Evolution of TCPC as a Palliative Surgical Intervention

The development of TCPC emerged from incremental innovations addressing fatal congenital heart defects. Key milestones include:

  • Pre-1940s Era: No surgical interventions existed for congenital heart disease. Infants with single-ventricle physiology faced universal mortality, often with minimal diagnostic efforts [5].
  • Palliative Shunts (1944–1958): Alfred Blalock’s systemic-to-pulmonary artery shunt (1944) enabled pulmonary blood flow in cyanotic children, including some single-ventricle variants. This was followed by pulmonary artery banding (1952) to restrict excessive flow [5].
  • Glenn Shunt (1958): William Glenn’s superior vena cava (SVC)-to-right pulmonary artery anastomosis provided dedicated passive flow to the lungs, establishing the principle of cavopulmonary diversion [3] [5].
  • Fontan Revolution (1968): François Fontan and Eugène Baudet pioneered total right heart bypass for tricuspid atresia, diverting SVC blood to the right lung and connecting the right atrium to the left pulmonary artery. This established the "Fontan principle" of passive pulmonary flow without ventricular pumping [3] [6].
  • TCPC Refinements (1988–1990s): The original atriopulmonary Fontan caused high complication rates due to atrial dilation. Marc de Leval’s research (1988) demonstrated energy losses in turbulent atrial flow, leading to the lateral tunnel TCPC (LT-TCPC). Simultaneously, the extracardiac conduit TCPC (ECC-TCPC) emerged, using synthetic grafts to directly link the inferior vena cava (IVC) to the pulmonary artery, reducing arrhythmia risk [7] [8].

Table 1: Evolution of TCPC Configurations

EraConfigurationKey FeaturesLimitations
1971–1980sAtriopulmonaryRight atrium directly anastomosed to PAAtrial dilation, arrhythmias, thrombus formation
Late 1980sLateral Tunnel (LT)Intra-atrial baffle channels IVC blood to SVC-PA junctionRequires atrial incision, suture lines arrhythmias
1990s–PresentExtracardiac (ECC)Synthetic graft outside heart connects IVC to PAGraft size mismatch in children, may require reoperation

Anatomical and Physiological Rationale for TCPC in Single-Ventricle Physiology

Single-ventricle defects—such as hypoplastic left heart syndrome (HLHS), tricuspid atresia, and double-inlet left ventricle—create a circulatory inefficiency where oxygenated and deoxygenated blood mix in a single chamber. This forces one ventricle to support both systemic and pulmonary outputs, causing volume overload, cyanosis, and heart failure. TCPC resolves this by:

  • Separation of Circulations: Systemic venous return (SVC/IVC) is directed passively to the pulmonary arteries, while the single ventricle exclusively pumps oxygenated blood to the aorta. This eliminates mixing and optimizes oxygen delivery [2] [6].
  • Passive Flow Dynamics: Pulmonary blood flow relies on a pressure gradient between systemic veins (~12–15 mmHg) and pulmonary arteries (~10–12 mmHg). This necessitates low pulmonary vascular resistance (PVR), preserved ventricular function, and unobstructed pulmonary arteries [3] [6].
  • Hemodynamic Vulnerabilities:
  • Preload Dependency: Cardiac output is highly sensitive to venous return. Factors like dehydration or positive-pressure ventilation can drastically reduce flow [6].
  • Elevated Venous Pressure: Central venous pressure increases 2–3× normal, predisposing to liver fibrosis, protein-losing enteropathy, and plastic bronchitis [6] [9].
  • Ventricular Afterload: The single ventricle faces increased afterload due to chronic neurohormonal activation and the absence of pulsatile pulmonary flow [6].

Table 2: Physiological Parameters in TCPC vs. Biventricular Circulation

ParameterTCPC CirculationBiventricular CirculationClinical Implications
Central Venous Pressure12–18 mmHg3–8 mmHgHepatic congestion, Fontan-associated liver disease
Pulmonary Artery Pressure10–14 mmHg15–25 mmHgDependent on low PVR for passive flow
Cardiac Output Reserve↓↓ (Limited by preload)↑↑ (Ventricular pump-driven)Exercise intolerance (peak VO₂ ~50–60% predicted)
Oxygen Saturation90–95%96–100%Mild cyanosis due to residual venovenous collaterals

Key Terminology and Classification of TCPC Configurations

Core Terminology:

  • Total Cavopulmonary Connection (TCPC): A surgical system diverting all systemic venous return (SVC + IVC) to the pulmonary arteries without an intervening ventricle [3] [7].
  • Fenestration: A deliberate 4–5 mm hole between the TCPC pathway and the systemic atrium. Permits right-to-left shunting to maintain cardiac output at the expense of cyanosis if PVR rises acutely [3] [8].
  • Energy Loss: Turbulent flow at vascular junctions (e.g., SVC-IVC-PA confluence) reduces kinetic energy available for pulmonary perfusion. Optimal TCPC design minimizes this [7].

Classification of Configurations:1. Lateral Tunnel TCPC (LT-TCPC):- An intra-atrial baffle channels IVC blood along the right atrial wall to the SVC, which is anastomosed end-to-side to the pulmonary artery.- Advantage: Utilizes native tissue growth potential.- Disadvantage: Atrial suture lines increase arrhythmia risk [7] [8].

  • Extracardiac Conduit TCPC (ECC-TCPC):
  • A synthetic (Gore-Tex) or homograft tube connects the IVC directly to the pulmonary artery, bypassing the heart entirely. The SVC is separately connected to the PA (bidirectional Glenn).
  • Advantage: Lower arrhythmia incidence (no atrial sutures).
  • Disadvantage: Non-growing conduit may require revision in young children [3] [8].
  • Hybrid Variations:
  • Composite Conduit: Combines LT and ECC elements for complex anatomy (e.g., interrupted IVC).
  • Y-Graft: Branched synthetic graft optimizes hepatic flow distribution to both lungs to prevent pulmonary arteriovenous malformations [7].

Table 3: Classification of TCPC Configurations

TypeSurgical ApproachIndicationsFlow Characteristics
LT-TCPCIntra-atrial baffle + SVC-PA anastomosisYounger patients, growth potential neededModerate energy loss at IVC-PA junction
ECC-TCPCIVC-PA synthetic conduit + GlennOlder children, arrhythmia riskLower energy loss, laminar flow
Fenestrated TCPCLT/ECC with atrial communicationHigh PVR, ventricular dysfunctionPermits right-left shunt; improves output

TCPC remains a palliative—not curative—solution, with long-term success dependent on meticulous patient selection (low PVR, adequate ventricular function) and individualized surgical planning [3] [6] [8].

Table 4: Compounds and Terms Related to TCPC

TermTypeRelevance to TCPC
TCPCSurgical ConceptTotal diversion of venous blood to pulmonary arteries
FenestrationSurgical FeaturePressure-relieving shunt in TCPC pathway
Energy LossHemynamic TermTurbulence reducing pulmonary flow efficiency
Extracardiac GraftMedical DeviceSynthetic tube for IVC-PA connection
HeparinPharmacologicAnticoagulant for thromboprophylaxis post-TCPC

Properties

CAS Number

146253-86-3

Product Name

Cpthd-Tc

IUPAC Name

(4S,4aR,5S,5aR,6R,12aR)-6-(3-chloropropylsulfanylmethyl)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

Molecular Formula

C25H29ClN2O8S

Molecular Weight

553.023

InChI

InChI=1S/C25H29ClN2O8S/c1-28(2)18-17-20(31)14-11(9-37-8-4-7-26)10-5-3-6-12(29)13(10)19(30)15(14)22(33)25(17,36)23(34)16(21(18)32)24(27)35/h3,5-6,11,14,17-18,20,29-31,34,36H,4,7-9H2,1-2H3,(H2,27,35)/t11-,14+,17+,18-,20-,25-/m0/s1

InChI Key

IUJWLJFAPCFVGG-QMANMTJXSA-N

SMILES

CN(C)C1C2C(C3C(C4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)CSCCCCl)O

Synonyms

13-((3-chloropropyl)thio)-5-hydroxy-6-deoxytetracycline

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.